molecular formula C23H26N2OS B186055 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 5705-09-9

3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

Cat. No. B186055
CAS RN: 5705-09-9
M. Wt: 378.5 g/mol
InChI Key: DARSXULVYWIRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one, commonly known as Spirobenzopyran (SBP), is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. SBP has a unique spirocyclic structure that makes it a promising scaffold for the development of novel drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one is not well understood. However, it has been suggested that the spirocyclic structure of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one may play a crucial role in its biological activity. It has been reported to interact with various biological targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one has been shown to exhibit antiviral activity against various viruses, including influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one in lab experiments is its unique spirocyclic structure, which makes it a promising scaffold for the development of novel drugs. However, the synthesis of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one can be challenging, and the compound may exhibit poor solubility in some solvents, which can limit its applicability in certain experiments.

Future Directions

There are several future directions for the research of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one. One potential area of research is the development of novel 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one derivatives with improved pharmacological properties. Additionally, the mechanism of action of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one needs to be further elucidated to fully understand its biological activity. Furthermore, the potential applications of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one as a fluorescent probe for sensing various analytes need to be explored further.

Synthesis Methods

The synthesis of 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one can be achieved through various methods, including the one-pot reaction of 2-aminobenzophenone, sulfur powder, and acetylenic esters in the presence of a base. Another method involves the reaction of 2-aminobenzophenone with α,β-unsaturated ketones in the presence of an acid catalyst.

Scientific Research Applications

3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. 3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one has also been investigated for its potential use as a fluorescent probe for sensing various analytes.

properties

CAS RN

5705-09-9

Product Name

3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

Molecular Formula

C23H26N2OS

Molecular Weight

378.5 g/mol

IUPAC Name

3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C23H26N2OS/c1-3-14-25-21(26)19-20(24-22(25)27-15-4-2)18-11-7-6-10-17(18)16-23(19)12-8-5-9-13-23/h3-4,6-7,10-11H,1-2,5,8-9,12-16H2

InChI Key

DARSXULVYWIRGV-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC=C

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC=C

Origin of Product

United States

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